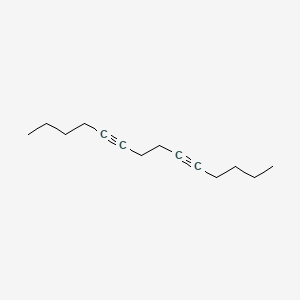

5,9-Tetradecadiyne

Overview

Description

5,9-Tetradecadiyne is a chemical compound with the molecular formula C14H22 . It has an average mass of 190.324 Da and a monoisotopic mass of 190.172150 Da .

Synthesis Analysis

The synthesis of 5,9-Tetradecadiyne can be achieved from 1-Bromobutane and 1,5-HEXADIYNE .Molecular Structure Analysis

The molecular structure of 5,9-Tetradecadiyne includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 35 bond(s). There are 13 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), and 2 triple bond(s) .Physical And Chemical Properties Analysis

5,9-Tetradecadiyne has a density of 0.8±0.1 g/cm3, a boiling point of 273.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 49.1±0.8 kJ/mol, and it has a flash point of 112.7±16.7 °C . The index of refraction is 1.468, and the molar refractivity is 62.9±0.3 cm3 .Scientific Research Applications

Solid-State Polymerization

5,9-Tetradecadiyne derivatives have been investigated for their solid-state polymerization capabilities. A study by Higuchi et al. (2013) synthesized tetradeca-5,7,9-triene-1,3,11,13-tetrayne derivatives with a conjugated diyne–triene–diyne structure. These monomers demonstrated polymerization under UV irradiation, showing an increase in absorption in the visible region. This polymerization did not exhibit the excitonic absorption band typical for polydiacetylene with a regular structure, indicating a disordered polymer structure post-polymerization (Higuchi et al., 2013).

Thermoelectric Materials

In the context of thermoelectric (TE) materials, 5,9-Tetradecadiyne could potentially be involved in the synthesis of new materials or the study of their properties. Tritt and Subramanian (2006) overviewed various TE phenomena and materials, highlighting the importance of novel materials for enhancing the efficiency of power generation devices and solid-state refrigeration. Although not directly mentioning 5,9-Tetradecadiyne, this research area is relevant for exploring new compounds and structures to improve thermoelectric performance (Tritt & Subramanian, 2006).

High Thermal Stability Materials

Research on high-performance and insensitive energetic compounds, such as the study by Tang, Kumar, and Shreeve (2017), demonstrates the importance of adjusting molecular organization for practical applications. While the study focuses on a hydrogen-free fused ring energetic material, the methodology and findings underscore the broader potential of compounds like 5,9-Tetradecadiyne for creating materials with excellent detonation performance and thermal stability (Tang, Kumar, & Shreeve, 2017).

Coordination Polymers

The synthesis and investigation of tetrazole coordination polymers, as discussed by Zhao et al. (2008), offer insights into the role of metal species in synthesizing tetrazole compounds and highlight a class of complexes with interesting chemical and physical properties. This area of research, involving the in situ hydrothermal synthesis of coordination compounds, presents opportunities for exploring the interactions and applications of 5,9-Tetradecadiyne in forming complexes with unique properties (Zhao et al., 2008).

Biomaterials for Tissue Engineering

In tissue engineering, the development of "smart" biomaterials that actively participate in the formation of functional tissue is crucial. Research by Furth, Atala, and Van Dyke (2007) highlights the need for biomaterials that not only provide architectural support but also mimic the complex interactions between cells and the extracellular matrix to promote functional tissue regeneration. While 5,9-Tetradecadiyne is not directly mentioned, the principles and goals outlined in this research are applicable to the exploration of new materials, including those based on 5,9-Tetradecadiyne, for regenerative medicine applications (Furth, Atala, & Van Dyke, 2007).

Safety And Hazards

properties

IUPAC Name |

tetradeca-5,9-diyne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMVMGJYNYKGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCC#CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199263 | |

| Record name | 5,9-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,9-Tetradecadiyne | |

CAS RN |

51255-61-9 | |

| Record name | 5,9-Tetradecadiyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051255619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,9-Tetradecadiyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.